5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the benzofuran, thiadiazole, and oxazole rings. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through intramolecular Friedel–Crafts reactions.
Formation of Thiadiazole Ring: This typically involves the reaction of thiosemicarbazide with appropriate carboxylic acids or esters.
Formation of Oxazole Ring: This can be synthesized via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.
Scientific Research Applications
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, while the thiadiazole and oxazole rings may participate in hydrogen bonding or other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-benzofuran-1,3-dione: This compound shares the benzofuran ring but lacks the thiadiazole and oxazole rings.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar in structure but with different functional groups.
1-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]: Another benzofuran derivative with different substituents.
Uniqueness
The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O3S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-6-26-18-21-20-17(27-18)19-16(23)13-9-15(25-22-13)11-4-5-14-12(8-11)7-10(2)24-14/h3-5,8-10H,1,6-7H2,2H3,(H,19,20,23) |
InChI Key |
ZFSSMYXBDJULIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC=C |
Origin of Product |
United States |
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